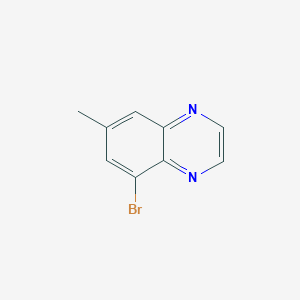

5-bromo-7-methylquinoxaline

Description

Overview of Quinoxaline (B1680401) Heterocyclic Systems in Chemical Science

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, represents a privileged scaffold in medicinal chemistry and materials science. mdpi.comipp.ptrsc.org Its structure, a bioisoster of quinoline, naphthalene, and benzothiophene, provides a versatile framework for the development of a vast array of derivatives with diverse applications. ipp.pt The nitrogen atoms within the pyrazine ring are key to the unique electronic properties and reactivity of quinoxalines, making them attractive targets for synthetic chemists. researchgate.net These compounds are found in some natural products and have been the subject of extensive research due to their broad spectrum of biological activities and utility in the creation of functional materials. sapub.orgmtieat.org

Importance of Substituted Quinoxalines in Advanced Chemical Research

The functionalization of the quinoxaline core with various substituents dramatically influences its physicochemical properties and biological activity. mdpi.comnih.gov Substituted quinoxalines are integral to the development of pharmaceuticals, agrochemicals, dyes, and organic electronics. mtieat.orgnih.gov The introduction of different functional groups allows for the fine-tuning of electronic properties, solubility, and steric hindrance, which in turn dictates their application. researchgate.net For instance, the strategic placement of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, a critical factor in the design of organic light-emitting diodes (OLEDs) and solar cells. researchgate.netd-nb.info In medicinal chemistry, substituted quinoxalines have been investigated for a wide range of therapeutic applications. nih.govbohrium.com

Academic and Research Focus on 5-Bromo-7-methylquinoxaline (B1499568) and Analogous Derivatives

Among the vast family of substituted quinoxalines, halogenated alkyl quinoxalines such as this compound have garnered significant academic and research interest. The presence of both a halogen atom (bromine) and an alkyl group (methyl) on the benzene portion of the quinoxaline ring system offers multiple sites for further chemical modification. The bromine atom, for example, can be readily displaced or participate in cross-coupling reactions, providing a gateway to a plethora of more complex molecular architectures. The methyl group can also be functionalized, adding another layer of synthetic versatility. The specific substitution pattern of this compound influences its electronic properties and reactivity, making it a valuable building block in the synthesis of targeted molecules for materials science and pharmaceutical research. The study of such derivatives contributes to a deeper understanding of structure-activity relationships within the quinoxaline class of compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXHKRFUHPGXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 7 Methylquinoxaline

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System

The electron-deficient nature of the pyrazine (B50134) ring generally deactivates the quinoxaline system towards electrophilic aromatic substitution (EAS). The nitrogen atoms withdraw electron density from the carbocyclic ring, making it less nucleophilic and thus less reactive towards electrophiles. pharmacophorejournal.com Furthermore, under the strongly acidic conditions often required for EAS, the basic nitrogen atoms are likely to be protonated, which further increases the deactivation of the ring. Consequently, EAS reactions on quinoxalines typically require forcing conditions and often result in lower yields compared to electron-rich aromatic systems.

In 5-bromo-7-methylquinoxaline (B1499568), the substituents on the benzene (B151609) ring have competing effects. The methyl group at position 7 is an activating, ortho-, para--directing group, which would favor substitution at positions 6 and 8. Conversely, the bromine atom at position 5 is a deactivating, ortho-, para--directing group. The combined influence of the electron-withdrawing quinoxaline nitrogens and the deactivating bromo group generally makes electrophilic attack challenging.

Halogenation Reactions

Halogenation is a classic example of electrophilic aromatic substitution. wikipedia.org For less reactive aromatic rings, this reaction typically requires a Lewis acid catalyst to polarize the halogen molecule, creating a potent electrophile. wikipedia.org While specific halogenation studies on this compound are not extensively documented, the principles of EAS on substituted benzenes can be applied.

Further halogenation would be directed by the existing substituents. The methyl group at C7 would direct an incoming electrophile to the C6 and C8 positions. The bromine at C5 would also direct to the C6 position. Therefore, the C6 position is the most likely site for a subsequent electrophilic halogenation, being activated by the methyl group and directed by both substituents.

A relevant example is the synthesis of 5-bromo-8-methylquinoxaline, where 5-methylquinoxaline (B1213170) is treated with N-bromosuccinimide (NBS), a source of electrophilic bromine, to install the bromo group. chemicalbook.com This demonstrates that electrophilic bromination on a methyl-substituted quinoxaline is feasible.

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methylquinoxaline | N-Bromosuccinimide (NBS) | 5-Bromo-8-methylquinoxaline | Acetonitrile (B52724), 60 °C, 16 h | 41% | chemicalbook.com |

Nitration and Other Electrophilic Functionalizations

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comdocbrown.info The application of these harsh, strongly acidic conditions to the quinoxaline system is complicated by the basicity of the ring nitrogens. Protonation of the nitrogens would create a cationic species, severely deactivating the ring towards attack by the positively charged nitronium ion.

Studies on the nitration of the parent quinoxaline molecule have shown that substitution occurs on the benzene ring, yielding a mixture of 5-nitroquinoxaline and 6-nitroquinoxaline. rsc.org For this compound, the directing effects of the methyl and bromo groups would again be expected to influence the position of nitration. The activating methyl group at C7 would strongly favor substitution at the C6 and C8 positions, while the deactivating bromo group at C5 would direct towards C6. Therefore, the primary product of nitration, if successful, would likely be 5-bromo-7-methyl-6-nitroquinoxaline or 5-bromo-7-methyl-8-nitroquinoxaline.

Oxidation Studies of the Quinoxaline Core

The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, typically with peroxy acids, to form N-oxides. The oxidation of one or both nitrogen atoms leads to the formation of quinoxaline N-oxides or quinoxaline 1,4-di-N-oxides (QdNOs), respectively. nih.govnih.gov These N-oxide functionalities significantly alter the electronic properties and reactivity of the quinoxaline ring.

The formation of N-oxides can facilitate both electrophilic and nucleophilic substitution reactions. pharmacophorejournal.com For instance, pyrazine N-oxides behave similarly to pyridine N-oxides in substitution reactions. pharmacophorejournal.com The N-oxide group increases the electron density on the ring through resonance, which can facilitate electrophilic substitution, but it also activates the positions alpha and gamma to the nitrogen for nucleophilic attack. nih.gov The synthesis of quinoxaline 1,4-dioxides can be achieved using reagents like a complex of hypofluorous acid with acetonitrile, which is effective even for quinoxalines bearing electron-withdrawing or sterically hindering substituents. nih.gov

Nucleophilic Aromatic Substitution Reactions

In contrast to their inertness toward electrophiles, electron-deficient aromatic systems like quinoxaline are activated for nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring, replacing a suitable leaving group. acsgcipr.org The electron-withdrawing nature of the two nitrogen atoms stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. acsgcipr.org In this compound, the bromine atom at the C5 position serves as an excellent leaving group for SNAr reactions.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a traditional leaving group, is replaced. wikipedia.org This reaction is characteristic of electron-deficient aromatic compounds and involves a carbanion that bears a leaving group at the nucleophilic carbon. wikipedia.orgkuleuven.be

The electrophilic character of the quinoxaline ring makes it a suitable substrate for VNS reactions. However, studies have shown that quinoxaline itself reacts with only certain carbanions to give VNS products. rsc.org The reaction is more successful with quinoxaline N-oxides, which are more electrophilic. rsc.org In these cases, a variety of quinoxaline derivatives with cyanoalkyl, sulfonylalkyl, or benzyl substituents can be prepared. rsc.org For this compound, VNS reactions would likely compete with the standard SNAr reaction involving the displacement of the bromide ion. Generally, VNS of hydrogen is faster than the substitution of a halogen, except in specific cases. kuleuven.be

Reactions with Various Nucleophiles (e.g., Amines, Sulfur-containing compounds)

The bromine atom at the C5 position of this compound is well-positioned for classical SNAr displacement by a variety of nucleophiles. The proximity of the N1 nitrogen atom helps to stabilize the intermediate formed upon nucleophilic attack at C5.

Reactions with amine nucleophiles are common for halo-substituted pyridines and quinoxalines. For example, SNAr reactions of substituted pyridines with secondary amines like morpholine or piperidine have been studied kinetically and proceed through the expected addition-elimination mechanism. researchgate.net Similarly, this compound would be expected to react with primary or secondary amines, often in the presence of a base and in a polar aprotic solvent, to yield the corresponding 5-amino-7-methylquinoxaline derivatives.

Sulfur-containing nucleophiles, such as thiols or thiophenoxides, are also effective in SNAr reactions. The synthesis of phenylthio-substituted phthalonitriles via the displacement of a bromo group by a thiophenoxide demonstrates the utility of this transformation on activated aromatic systems. researchgate.net It is anticipated that this compound would react analogously with sulfur nucleophiles to produce 5-(thioether)-7-methylquinoxalines.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Stille Coupling)

The bromine atom at the 5-position of this compound serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted quinoxalines suggests its effective participation in such transformations. For instance, various bromoquinoxalines have been successfully coupled with a range of aryl and heteroaryl boronic acids to generate more complex biaryl structures. The general conditions for these reactions often involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate, in a suitable solvent system like a mixture of toluene and water.

The Stille coupling offers another versatile method for carbon-carbon bond formation, utilizing organotin compounds (stannanes) as the coupling partners for organohalides. organic-chemistry.orgyoutube.comwikipedia.org Similar to the Suzuki coupling, the bromo substituent on the this compound ring is expected to readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. A variety of organostannanes, including vinyl-, aryl-, and heteroarylstannanes, can be employed to introduce diverse functionalities at the 5-position of the quinoxaline core. The reaction is typically carried out in an inert solvent like toluene or DMF, often with the addition of a ligand such as triphenylphosphine.

Below is an interactive data table summarizing representative conditions and outcomes for Suzuki and Stille couplings involving bromo-substituted quinoxaline derivatives, which can be considered analogous to the expected reactivity of this compound.

| Coupling Reaction | Bromo-Quinoxaline Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Suzuki Coupling | 6-Bromo-2-methylquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Methyl-6-phenylquinoxaline | 85 |

| Suzuki Coupling | 2-Bromo-3-phenylquinoxaline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-3-phenylquinoxaline | 92 |

| Stille Coupling | 2-Bromoquinoxaline | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-Vinylquinoxaline | 78 |

| Stille Coupling | 6-Bromoquinoxaline | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | DMF | 6-(Thiophen-2-yl)quinoxaline | 88 |

Transformations Involving the Methyl Group and Side Chains

The methyl group at the 7-position of this compound provides another site for functionalization, allowing for the introduction of a variety of substituents and the extension of the molecular framework.

Benzylic Bromination and Subsequent Functionalization

The methyl group attached to the quinoxaline ring is benzylic in nature, making it susceptible to free-radical halogenation. khanacademy.org Benzylic bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions, is a common method to introduce a bromine atom onto the methyl group. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 5-bromo-7-(bromomethyl)quinoxaline.

The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, alcohols, ethers, and nitriles, providing access to a diverse library of this compound derivatives with modified side chains.

Oxidation to Carboxylic Acid Derivatives

The methyl group of this compound can be oxidized to a carboxylic acid, yielding 5-bromoquinoxaline-7-carboxylic acid. Direct oxidation of the methyl group can be challenging; however, a two-step process involving initial benzylic halogenation followed by oxidation of the resulting halomethyl group is often employed. For instance, the oxidation of 6-halomethyl-quinoxaline to quinoxaline-6-carboxylic acid has been reported.

Another approach for the oxidation of methyl groups on quinoxaline rings is through biocatalysis. While not specific to the 5-bromo-7-methyl isomer, the oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid using microorganisms has been demonstrated, suggesting the potential for similar biocatalytic transformations on other methyl-substituted quinoxalines.

Ring Transformations and Cyclization Reactions

The quinoxaline ring system itself can participate in various transformations, leading to the formation of more complex, fused heterocyclic structures. These reactions often involve the functional groups attached to the quinoxaline core.

For example, diaminosubstituted quinoxalines can undergo ring closure reactions with reagents like triethyl orthoformate to form quinoxaline-annulated imidazolium salts. researchgate.net While this compound does not possess amino groups for such direct cyclization, its derivatives, obtained through the functionalization of the bromo or methyl groups, could serve as precursors for a variety of ring-closing reactions. For instance, conversion of the methyl group to an appropriate functional handle could enable intramolecular cyclization to form a new ring fused to the quinoxaline system.

Furthermore, the pyrazine ring of the quinoxaline system can be involved in cycloaddition reactions, although this is less common. More frequently, functional groups on the quinoxaline ring are utilized to build new fused rings. For example, the synthesis of furo[2,3-b]quinoxalines can be achieved through the cyclization of 2-alkynyl-3-hydroxyquinoxalines. researchgate.netarkat-usa.org This highlights the potential of introducing suitable functional groups onto the this compound scaffold to facilitate subsequent cyclization reactions, leading to novel polycyclic aromatic systems. The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and imidazo[1,2-a]quinoxalines under CuAAC reaction conditions has also been reported, showcasing the transformative potential of fused quinoxaline systems. nih.gov

Reactivity of N-Oxide Derivatives in Quinoxaline Chemistry

The introduction of an N-oxide functionality to one or both nitrogen atoms of the pyrazine ring significantly alters the electronic properties and reactivity of the quinoxaline core. nih.gov Quinoxaline N-oxides, particularly 1,4-dioxides, are of considerable interest due to their biological activities and their utility as synthetic intermediates.

The N-oxide group is strongly electron-withdrawing, which activates the quinoxaline ring towards nucleophilic attack. rsc.orgrsc.org This increased electrophilicity allows for nucleophilic substitution of hydrogen (SNH) at positions C-2 and C-3, which are typically unreactive in the parent quinoxaline. A variety of nucleophiles, including carbanions, can be introduced at these positions.

Furthermore, the presence of the N-oxide group can direct electrophilic substitution to different positions than in the parent quinoxaline. While the pyrazine ring is generally deactivated towards electrophilic attack, the N-oxide can facilitate reactions under specific conditions. clockss.orgquimicaorganica.org

The N-oxide moiety can also be a versatile functional group for further transformations. It can be deoxygenated to regenerate the parent quinoxaline, or it can participate in rearrangement reactions. The reactivity of quinoxaline 1,4-dioxides in nucleophilic substitution reactions is particularly noteworthy, allowing for the displacement of leaving groups, such as halogens, at various positions on the ring. nih.govresearchgate.net Therefore, the N-oxide derivative of this compound would be a valuable intermediate, offering alternative pathways for functionalization and diversification.

Spectroscopic Characterization of 5 Bromo 7 Methylquinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For 5-bromo-7-methylquinoxaline (B1499568), the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the quinoxaline (B1680401) ring system.

Based on the structure of this compound, one would anticipate signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoxaline core. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). The exact chemical shifts and coupling patterns would provide definitive evidence for the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.8 | d |

| H-3 | ~8.8 | d |

| H-6 | ~7.8 | s |

| H-8 | ~8.0 | s |

Note: The predicted values are based on general knowledge of quinoxaline derivatives and may vary from experimental data.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The aromatic carbons of the quinoxaline ring are expected to resonate in the downfield region (δ 120-160 ppm). The carbon atom attached to the bromine (C-5) would be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon will appear in the upfield region of the spectrum (around δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~148 |

| C-4a | ~140 |

| C-5 | ~120 |

| C-6 | ~135 |

| C-7 | ~142 |

| C-8 | ~130 |

| C-8a | ~141 |

Note: The predicted values are based on general knowledge of quinoxaline derivatives and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign the aromatic protons on the quinoxaline ring by identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=N stretching of the pyrazine (B50134) ring: Expected around 1620-1580 cm⁻¹.

C=C stretching of the aromatic rings: Usually found in the 1600-1450 cm⁻¹ region.

C-H bending vibrations for the aromatic protons and the methyl group.

C-Br stretching: This vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch | 1620-1580 |

| Aromatic C=C Stretch | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₉H₇BrN₂), the molecular ion peak ([M]⁺) in the mass spectrum would be a doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope.

Predicted [M+H]⁺ for C₉H₇⁷⁹BrN₂ is approximately 222.98654 Da, and for C₉H₇⁸¹BrN₂ is approximately 224.98449 Da. rsc.org The fragmentation pattern would likely involve the loss of the bromine atom and potentially the methyl group, providing further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M(⁷⁹Br)+H]⁺ | 223.0 |

Advanced Spectroscopic and Diffraction Techniques (e.g., UV-Vis Spectroscopy, X-ray Crystallography)

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives are known to exhibit characteristic absorption bands in the UV-Vis region due to π→π* and n→π* transitions of the aromatic system. The spectrum of this compound would be expected to show absorption maxima that are influenced by the electronic effects of the bromo and methyl substituents on the quinoxaline chromophore.

Computational and Theoretical Investigations of 5 Bromo 7 Methylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-bromo-7-methylquinoxaline (B1499568), a DFT approach, often using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional arrangement of atoms—the optimized molecular geometry. This calculation minimizes the energy of the molecule with respect to the positions of its nuclei, providing precise bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution of electrons within the molecule, is also a direct output of this calculation.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Furthermore, calculations of the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) charge analysis would reveal the partial charges on each atom, providing a detailed picture of the charge distribution across the molecule.

Calculation of Thermochemical Properties (e.g., Heats of Formation)

Quantum chemical calculations can also be used to predict various thermochemical properties. The standard heat of formation (ΔHf°), which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states, is a key thermodynamic quantity that indicates the stability of the molecule. Other properties such as entropy (S°) and heat capacity (Cv) can also be calculated, providing a more complete thermodynamic profile of this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and to predict the course of chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

While the quinoxaline (B1680401) core is rigid, the methyl group attached to it can rotate. Conformational analysis would involve systematically exploring the potential energy surface associated with the rotation of this methyl group to identify the lowest energy conformer. Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal information about the flexibility of the molecule and its interactions with a solvent or other molecules.

Prediction of Reaction Mechanisms and Transition States

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction rate and understanding the detailed steps of the reaction mechanism. For instance, the mechanism of nucleophilic aromatic substitution at the bromine-bearing carbon could be elucidated using these methods.

Structure-Reactivity and Structure-Property Relationship Studies from Computational Data

Computational chemistry offers a powerful lens for dissecting the intricate relationship between the molecular structure of this compound and its inherent reactivity and physical properties. Through methods like Density Functional Theory (DFT), researchers can model the molecule's geometry and electronic landscape with high accuracy.

The substituents on the quinoxaline core are expected to exert significant electronic effects. The methyl group at the 7-position is an electron-donating group through hyperconjugation and inductive effects, which would be anticipated to increase the electron density in the adjacent benzene (B151609) ring of the quinoxaline system. Conversely, the bromine atom at the 5-position is an electron-withdrawing group via its inductive effect, while also being capable of donating electron density through resonance. The interplay of these opposing electronic influences is a key determinant of the molecule's reactivity.

Computational studies can quantify these effects by calculating various molecular descriptors. For instance, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely reveal negative potential around the nitrogen atoms of the pyrazine (B50134) ring, indicating their susceptibility to electrophilic attack. The regions around the bromine and methyl groups would also exhibit distinct electrostatic potentials, influencing intermolecular interactions.

Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding and electronic delocalization within the molecule. This analysis can elucidate the nature of the C-Br and C-CH3 bonds and how they perturb the aromatic system of the quinoxaline core. Such studies can offer insights into the stability conferred by hyperconjugative interactions from the methyl group and the resonance effects of the bromine atom.

The following table summarizes key computational descriptors and their implications for the structure-property relationship of this compound, based on general principles of computational chemistry.

| Computational Descriptor | Significance for this compound | Anticipated Findings from Theoretical Calculations |

| HOMO Energy | Indicates electron-donating ability. | The electron-donating methyl group may lead to a relatively higher HOMO energy compared to unsubstituted quinoxaline. |

| LUMO Energy | Indicates electron-accepting ability. | The electron-withdrawing bromine atom and the electronegative nitrogen atoms are expected to lower the LUMO energy. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | The competing effects of the substituents will determine the overall gap, which is a key predictor of reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites. | Negative potential is expected near the nitrogen atoms, while the hydrogen atoms of the methyl group and the region around the bromine will have distinct potentials. |

| Natural Bond Orbital (NBO) Analysis | Describes bonding and charge distribution. | Would reveal hyperconjugative stabilization from the methyl group and the nature of the C-Br bond's electronic contribution. |

Molecular Docking and Interaction Studies (focus on theoretical binding to non-biological targets or general chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often applied in drug discovery with biological targets, the principles of molecular docking are equally valuable for understanding interactions with non-biological targets or for studying self-assembly and crystal packing.

For this compound, theoretical docking studies could be employed to investigate its interactions with various materials or surfaces. For example, its potential to bind to metal surfaces or to intercalate within layered materials could be explored. Such studies would involve calculating the binding energy and identifying the key intermolecular forces at play. The bromine atom, with its potential for halogen bonding, and the aromatic quinoxaline core, capable of π-π stacking interactions, would be expected to be significant contributors to the binding affinity.

The primary types of non-covalent interactions that would be analyzed in such studies include:

π-π Stacking: The planar aromatic system of the quinoxaline ring can interact with other aromatic systems.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors.

A hypothetical docking study could involve modeling the interaction of this compound with a graphene sheet, a common non-biological target. The results would likely show a preference for a parallel orientation to maximize π-π stacking interactions. The binding energy for such an interaction could be calculated to quantify the strength of the association.

The following table outlines the types of interactions that could be theoretically studied for this compound and their potential significance.

| Type of Interaction | Molecular Feature of this compound Involved | Potential Significance in Non-Biological Systems |

| π-π Stacking | Quinoxaline aromatic rings | Adsorption onto graphitic surfaces, formation of columnar liquid crystals, crystal engineering. |

| Halogen Bonding | 5-bromo substituent | Directional interactions in crystal packing, binding to electron-rich surfaces or molecules. |

| Hydrogen Bonding (Acceptor) | Pyrazine nitrogen atoms | Interaction with protic solvents or surfaces containing hydroxyl groups. |

| Van der Waals Forces | Entire molecule | General contribution to intermolecular adhesion and cohesion. |

Advanced Materials Science and Non Biological Applications of 5 Bromo 7 Methylquinoxaline

Role in Organic Electronic Materials

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline (B1680401) scaffold imparts favorable electron-accepting and electron-transporting properties, making quinoxaline derivatives promising candidates for organic electronic materials. The introduction of a bromine atom and a methyl group at the 5- and 7-positions, as in 5-bromo-7-methylquinoxaline (B1499568), can be expected to modulate these electronic characteristics, influencing the material's performance in devices.

Development of Electroluminescent Materials

Quinoxaline derivatives are widely investigated for their potential in electroluminescent materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). Their electron-deficient core can be combined with electron-donating moieties to create molecules with efficient intramolecular charge transfer (ICT), a key mechanism for light emission in OLEDs.

Table 1: Potential Impact of Substituents on Electroluminescent Properties of Quinoxaline Derivatives

| Substituent | Position | Potential Effect on Electroluminescent Properties |

| Bromo | 5 | May influence electron affinity and emission color. |

| Methyl | 7 | Can affect solubility and solid-state packing. |

It is hypothesized that the strategic placement of substituents on the quinoxaline core, such as in this compound, could lead to the development of new electroluminescent materials with tailored properties.

Application in Organic Semiconductors and Photovoltaic Devices (e.g., Solar Cells)

The electron-accepting nature of the quinoxaline moiety makes it a suitable component for n-type organic semiconductors, which are essential for the fabrication of organic photovoltaic (OPV) devices, including solar cells. In OPV devices, quinoxaline-based materials can function as the electron acceptor in the bulk heterojunction active layer, facilitating charge separation and transport.

Quinoxaline-based semiconducting materials are of high interest in the field of organic photovoltaics. rsc.org Researchers have synthesized various quinoxaline derivatives to improve the optical features of these materials. rsc.org For example, the use of conjugated linkers to attach solubilizing side chains to the quinoxaline core has been explored to enhance light-harvesting properties. rsc.org The bromine atom in this compound could potentially lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a desirable characteristic for electron acceptors in solar cells.

Contributions to Dye Chemistry and Pigment Development

Quinoxaline derivatives have been utilized in the development of dyes and pigments due to their extended π-conjugated systems, which can absorb light in the visible region of the electromagnetic spectrum. The color of these dyes can be tuned by modifying the substituents on the quinoxaline ring.

The presence of a chromophoric quinoxaline core in this compound suggests its potential as a scaffold for new dyes. While direct applications are not documented, related quinoxaline derivatives are used in industry and as dyes. researchgate.net The specific absorption and emission properties of this compound would depend on the electronic interplay between the quinoxaline core and the bromo and methyl substituents. It is plausible that this compound could serve as a precursor for the synthesis of more complex dye molecules for applications in textiles, printing, or as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net

Development of Agrochemicals (e.g., Herbicides, Insecticides, Pesticides)

While the primary focus of this article is on non-biological applications, it is worth noting that the quinoxaline scaffold is also investigated in the context of agrochemicals. However, specific information regarding this compound in the development of herbicides, insecticides, or pesticides is not available in the reviewed literature. The development of agrochemicals is a highly specialized field requiring extensive biological activity screening, and there is no indication that this particular compound has been a focus of such research.

Utilization as Photoinitiators in Polymer Chemistry

Certain quinoxaline derivatives have been shown to act as photoinitiators for free radical polymerization. daneshyari.com These compounds can absorb light and generate reactive species that initiate the polymerization process. This is a crucial step in UV-curing technologies used for coatings, inks, and adhesives.

A study on 3-benzoyl-7-diethylamino-5-methyl-1-phenyl-1H-quinoxalin-2-one demonstrated its effectiveness as a dyeing photoinitiator. sci-hub.se While this compound has a more complex structure than this compound, it highlights the potential of the quinoxaline core to participate in photochemical reactions relevant to polymer chemistry. The specific photophysical properties of this compound, such as its absorption spectrum and excited state lifetimes, would determine its suitability as a photoinitiator.

Function as Key Chemical Intermediates in Complex Organic Syntheses

Perhaps the most immediate and well-documented application of compounds like this compound is as a key chemical intermediate in organic synthesis. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for constructing more complex organic molecules with desired electronic and photophysical properties.

The versatility of halogenated quinoxalines as building blocks allows for the systematic modification of the quinoxaline core, enabling the synthesis of a wide range of functional materials. For example, the bromine atom in this compound could be replaced with various aryl, alkyl, or acetylenic groups to create novel materials for the applications discussed in the preceding sections. The synthesis of 6-amino-5-bromoquinoxaline (B154387) has been reported, highlighting the utility of bromo-substituted quinoxalines as synthetic intermediates. researchgate.net

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product | Application Area |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted quinoxaline | Organic Electronics, Dyes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted quinoxaline | Functional Polymers, Materials Science |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted quinoxaline | Dyes, Pharmaceutical Intermediates |

The ability to functionalize the quinoxaline scaffold through reactions at the bromine position makes this compound a potentially valuable intermediate for the synthesis of a diverse array of advanced materials.

Research on this compound as a DNA Cleaving Agent Remains Undocumented in Publicly Available Literature

Despite a thorough search of scientific databases and scholarly articles, no specific research was found detailing the interactions of this compound with non-biological macromolecules, such as its potential role as a DNA cleaving agent from a chemical mechanism perspective.

While the broader class of quinoxaline derivatives has attracted considerable scientific interest for their diverse biological activities, including their potential as anticancer and antimicrobial agents, specific studies on the DNA interaction of this compound are not present in the reviewed literature.

Quinoxaline compounds, in general, have been investigated for their ability to interact with DNA. Some derivatives have been shown to act as DNA cleaving agents, often through mechanisms involving the generation of reactive oxygen species (ROS) upon photoactivation or through the formation of complexes with metal ions. These reactive species can then induce single-strand or double-strand breaks in the DNA backbone.

For instance, certain quinoxaline-carbohydrate hybrids have been explored as photo-induced DNA cleaving agents, demonstrating the potential of the quinoxaline scaffold in this application. Additionally, the introduction of various substituents, such as bromo and methyl groups, onto the quinoxaline ring is a common strategy in medicinal chemistry to modulate the biological activity and target specificity of these compounds. However, the specific effects of a bromo group at the 5-position and a methyl group at the 7-position on the DNA cleaving capabilities of the quinoxaline core have not been specifically elucidated in published research.

Information regarding the synthesis of this compound is available, indicating that the compound can be prepared for research purposes. However, its subsequent application and evaluation as a DNA cleaving agent have not been reported.

Therefore, a detailed analysis of the chemical mechanism of DNA cleavage by this compound, including any potential data on its efficacy, mode of action, or specific interactions with DNA, cannot be provided at this time. Further research would be necessary to explore and characterize these properties.

Future Research Directions and Perspectives for 5 Bromo 7 Methylquinoxaline

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. While classical methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, are well-established, future research should focus on novel and sustainable pathways for the synthesis of 5-bromo-7-methylquinoxaline (B1499568) and its derivatives. nih.govorientjchem.orgnih.gov

Key areas for exploration include:

Green Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. ias.ac.in Future synthetic strategies could employ nanocatalysts, biocatalysts, or organocatalysts to improve the efficiency and environmental footprint of the synthesis. nih.govnih.govsapub.org For instance, the development of solid-supported catalysts could simplify product purification and catalyst recycling.

Alternative Reaction Media and Conditions: Moving away from hazardous organic solvents is crucial for sustainable synthesis. Research into utilizing water, ionic liquids, or solvent-free reaction conditions for the synthesis of this compound could significantly reduce environmental impact. nih.govias.ac.in Additionally, the application of microwave irradiation or mechanochemical methods could lead to faster reaction times and reduced energy consumption. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and process control. researchgate.net Developing flow-based methodologies for the synthesis and subsequent functionalization of this compound would be a significant step towards its large-scale and sustainable production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Catalysis | Reduced waste, reusability of catalysts, lower toxicity. | Development of novel nanocatalysts, biocatalysts, and organocatalysts. |

| Alternative Media | Reduced use of hazardous solvents, improved safety. | Reactions in water, ionic liquids, or under solvent-free conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow processes for synthesis and functionalization. |

Investigation of Undiscovered Reactivity Patterns and Selectivities

The bromine atom at the 5-position and the methyl group at the 7-position of the quinoxaline ring offer unique opportunities for selective functionalization. Future research should aim to uncover novel reactivity patterns and develop highly selective transformations.

Site-Selective Functionalization: The electronic and steric environment of the quinoxaline core, influenced by the bromo and methyl substituents, can be exploited for site-selective C-H functionalization. scirp.orgnih.gov Investigating transition-metal-catalyzed C-H activation reactions could lead to the direct introduction of various functional groups at specific positions, providing rapid access to a diverse range of derivatives.

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. While these reactions are well-established for many aryl halides, exploring their application to this compound can lead to the synthesis of complex molecules with interesting electronic and photophysical properties.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. sapub.org Investigating the photocatalytic reactivity of this compound, both as a substrate and potentially as a photosensitizer, could unveil novel reaction pathways and provide access to unique molecular architectures.

| Reaction Type | Potential Outcome | Research Direction |

| Site-Selective C-H Functionalization | Direct introduction of functional groups at specific positions. | Exploration of transition-metal catalysis for regioselective reactions. |

| Cross-Coupling Reactions | Synthesis of complex and conjugated molecular structures. | Application of modern cross-coupling methodologies. |

| Photocatalysis | Novel bond formations under mild conditions. | Investigation of the compound's behavior in photocatalytic systems. |

Expansion into Emerging Materials Science Applications

The quinoxaline core is a known building block for functional organic materials due to its electron-deficient nature and rigid planar structure. nih.govqmul.ac.ukfrontiersin.orgresearchgate.netnih.gov this compound, with its potential for further functionalization, is a promising candidate for the development of novel materials with tailored properties.

Organic Electronics: Quinoxaline-based materials have shown promise in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govqmul.ac.uknih.gov Future research could focus on incorporating the this compound moiety into conjugated polymers and small molecules to tune their electronic properties, such as their HOMO/LUMO energy levels and charge transport characteristics. The bromine atom can be used as a synthetic handle to introduce other functional groups that can enhance intermolecular interactions and improve device performance.

Sensors: The quinoxaline scaffold can be functionalized to create chemosensors for the detection of various analytes. The specific substitution pattern of this compound could be leveraged to design sensors with high selectivity and sensitivity for specific ions or molecules.

Functional Polymers: The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or gas separation capabilities. The bromine atom can also serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

| Application Area | Potential Role of this compound | Research Focus |

| Organic Electronics | Building block for electron-transporting or emissive materials. | Synthesis of novel conjugated polymers and small molecules for OLEDs, OFETs, and OPVs. |

| Sensors | Core structure for selective chemosensors. | Design and synthesis of functionalized derivatives for analyte detection. |

| Functional Polymers | Monomer for polymers with tailored properties. | Polymerization and post-polymerization modification to create advanced materials. |

Development of Integrated Computational and Experimental Methodologies for Compound Design

The integration of computational chemistry with experimental synthesis and testing can significantly accelerate the discovery and optimization of new molecules with desired properties. researchgate.netafricaresearchconnects.comnih.gov

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and reactivity properties of this compound and its derivatives. doi.orgresearchgate.netnih.govrsc.org This can guide the rational design of new compounds for specific applications. For example, DFT calculations can help in predicting the HOMO/LUMO energy levels of new materials for organic electronics.

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov This can aid in the design of more potent and selective drug candidates.

Machine Learning: The application of machine learning algorithms can help in analyzing large datasets of experimental and computational data to identify complex structure-property relationships and guide the discovery of new materials and molecules with optimized properties. researchgate.net

| Methodology | Application | Research Goal |

| Predictive Modeling (DFT) | Prediction of electronic and optical properties, and reactivity. | Rational design of new functional molecules and materials. |

| QSAR | Correlation of structure with biological activity. | Design of potent and selective drug candidates. |

| Machine Learning | Analysis of large datasets to identify structure-property relationships. | Accelerated discovery of novel compounds with optimized properties. |

Q & A

Q. How do computational models predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., EGFR kinase). Validate predictions with SPR (surface plasmon resonance) for KD measurement. Compare with analogs to refine QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.